molecular formula C7H9F3O2 B13221644 Ethyl trifluoromethylcrotonate

Ethyl trifluoromethylcrotonate

Cat. No.: B13221644
M. Wt: 182.14 g/mol
InChI Key: QLZTYFICDNPHAU-HYXAFXHYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. nbinno.comalfa-chemistry.comalfa-chemistry.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity, the highest of all elements, creates significant polarity in the C-F bond, influencing molecular conformations and electronic properties. wikipedia.org

These unique characteristics have led to the widespread use of fluorinated organic compounds across various scientific and industrial sectors. acs.org In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. fluorochem.co.uk It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.comtcichemicals.com In materials science, fluorinated polymers are prized for their high thermal stability, chemical resistance, and unique surface properties, leading to applications such as non-stick coatings and specialty lubricants. nbinno.comalfa-chemistry.com The field of organofluorine chemistry continues to expand, driven by the quest for new molecules with tailored functionalities.

Overview of Ethyl Trifluoromethylcrotonate as a Strategic Fluorinated Building Block

The reactivity of this compound is centered around its carbon-carbon double bond and the ester functional group, which can participate in a variety of chemical transformations. This allows chemists to use it as a starting material for the synthesis of a diverse range of more complex fluorinated compounds. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the double bond, making it susceptible to specific types of chemical reactions.

Academic Research Landscape and Interdisciplinary Relevance of this compound

Academic research on this compound and related fluorinated compounds is a vibrant and expanding field. The interdisciplinary nature of this research is evident, with applications spanning medicinal chemistry, agrochemical development, and materials science. alfa-chemistry.comfluorochem.co.uk Researchers are continually exploring new synthetic methodologies to prepare this compound and to utilize it in the creation of novel molecules with desired properties.

The study of fluorinated compounds like this compound often involves specialized analytical techniques, such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which is a powerful tool for monitoring reactions and characterizing fluorinated products. alfa-chemistry.com The ongoing investigation into the unique properties conferred by fluorine ensures that this compound will remain a relevant and important building block in the advancement of chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

ethyl (Z)-2-(trifluoromethyl)but-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h3H,4H2,1-2H3/b5-3-

InChI Key

QLZTYFICDNPHAU-HYXAFXHYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C)/C(F)(F)F

Canonical SMILES

CCOC(=O)C(=CC)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl Trifluoromethylcrotonate and Its Derivatives

Established Synthetic Pathways and Precursor Utilization

The synthesis of ethyl trifluoromethylcrotonate can be achieved through several established routes, which primarily involve either the direct esterification of a corresponding acid or the construction of the carbon backbone using fluorinated precursors.

Esterification Approaches to Trifluoromethylcrotonic Acid Derivatives

A direct and common method for synthesizing this compound involves the esterification of 3-(trifluoromethyl)crotonic acid. chembk.com This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. chembk.com Another approach involves using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation. orgsyn.org The Fischer esterification, a classic method involving refluxing the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid, also represents a viable pathway. savemyexams.comorganic-chemistry.org The general principle of these methods is the substitution of the hydroxyl group of the carboxylic acid with an ethoxy group from ethanol. chemistry.coach

The synthesis of the precursor acid, 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, can be accomplished via the oxidative cleavage of a suitable diene precursor, such as 1,1,2-trifluoro-3-(trifluoromethyl)butadiene, using ozonolysis. The resulting acid is then esterified with ethanol to yield the target ethyl ester.

Strategies Involving Fluoroalkyl Precursors in Conjugate Addition Reactions

Conjugate addition, or Michael addition, provides an alternative strategy for constructing the carbon framework of trifluoromethylated crotonates. masterorganicchemistry.comwikipedia.org This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. byjus.comorganic-chemistry.org In the context of this compound synthesis, a key strategy involves the reaction of a trifluoromethylated enolate with a suitable electrophile. For instance, an enolate generated from ethyl 4,4,4-trifluoroacetoacetate using a strong base like lithium diisopropylamide (LDA) can react with a trifluoromethyl acrylate (B77674) to form the desired crotonate backbone. The use of unactivated alkenes as organometal equivalents in nickel-catalyzed conjugate additions represents a modern approach in this field. nih.gov These methods are advantageous as they build the molecular skeleton while incorporating the crucial trifluoromethyl moiety from a readily available precursor.

Asymmetric Synthesis Methodologies Employing this compound

This compound is a valuable Michael acceptor in asymmetric synthesis, allowing for the creation of complex molecules with high stereocontrol. researchgate.net The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack. cymitquimica.com

Diastereoselective Michael Addition Reactions with Chiral Auxiliary Systems

A powerful strategy for controlling stereochemistry in Michael additions is the use of chiral auxiliaries. sioc-journal.cn These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, and are then removed. masterorganicchemistry.com

In a notable example, the diastereoselective Michael addition between ethyl 4,4,4-trifluorocrotonate and a Ni(II) complex of a chiral non-racemic Schiff base of glycine (B1666218) serves as an efficient method for the asymmetric synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid. researchgate.netresearchgate.net The chiral auxiliary, in this case, is (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB), which complexes with Ni(II) and glycine. researchgate.net The reaction of this chiral nucleophile with the this compound acceptor proceeds with high diastereoselectivity. researchgate.net Similarly, Evans auxiliaries, a well-known class of chiral auxiliaries, are widely used to control the stereoselectivity of Michael additions. sioc-journal.cn

Stereochemical Control and Mechanistic Rationales in Michael Additions

The high degree of stereochemical control observed in these reactions is attributed to the formation of a highly organized transition state. nih.gov In the Michael addition of the Ni(II)-glycine complex to this compound, a mechanistic rationale has been proposed that accounts for the observed kinetically controlled stereochemical outcome. researchgate.net The reaction exhibits excellent diastereoselectivity (up to >98% de) due to the complete stereochemical discrimination between the methyl and trifluoromethyl groups. researchgate.net The bulky nature of the chiral auxiliary and the specific coordination geometry of the nickel complex force the reactants to approach each other in a highly specific orientation, leading to the preferential formation of one diastereomer. researchgate.netuniv-amu.fr The introduction of an electron-withdrawing group in the catalyst structure can enhance hydrogen bond interactions in the transition state, resulting in improved stereochemical control. univ-amu.fr

Kinetic vs. Thermodynamic Control in Diastereoselective Processes

The outcome of diastereoselective reactions can often be influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.org In contrast, a thermodynamically controlled reaction, usually conducted at higher temperatures or for longer reaction times, favors the most stable product. wikipedia.orglibretexts.org

In the asymmetric synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid via the Michael addition of a Ni(II)-glycine complex to this compound, the stereochemical outcome is subject to this dichotomy. researchgate.net Under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times), a high diastereomeric excess (up to 94% de) is achieved, favoring the formation of the kinetic product. researchgate.net However, under thermodynamically controlled conditions, the stereoselectivity is significantly more modest (54–60% de), indicating that the thermodynamically favored product is different from the kinetically favored one. researchgate.net This highlights the critical importance of carefully selecting reaction conditions to achieve the desired stereochemical outcome in asymmetric synthesis. wikipedia.org

Tandem Reaction Sequences for Chiral Trifluoromethylated Scaffolds

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to complex molecular architectures from simple precursors. In the realm of organofluorine chemistry, such sequences are highly prized for constructing chiral trifluoromethylated scaffolds. One notable example involves a tandem sequence initiated by a diastereoselective Michael addition of an imide enolate to an allyl trifluoromethylcrotonate. thieme-connect.com This initial addition generates an intermediate which then undergoes a palladium(II)-catalyzed Claisen-Ireland rearrangement, constructing three consecutive chiral centers in a controlled manner. thieme-connect.com

Another powerful strategy is the tandem conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by diastereoselective fluorination of the resulting enolate intermediate. thieme-connect.com This sequence provides access to N-protected α-fluoro-β-amino acid derivatives with moderate stereoselectivity. thieme-connect.com These methods highlight how sequential, controlled reactions in one pot can rapidly build molecular complexity, yielding valuable chiral trifluoromethylated structures.

Ireland-Claisen Rearrangements in Conjunction with SN2' Reactions

The Ireland-Claisen rearrangement is a powerful daneshyari.comdaneshyari.com-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. nih.govcore.ac.uk This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, formed by treating the ester with a strong base and a trialkylsilyl halide. nih.gov A key advantage of this rearrangement is its ability to control stereochemistry, making it highly valuable in asymmetric synthesis. nih.govcore.ac.uk For instance, the Ireland-Claisen rearrangement of allyl fluoroacetates has been successfully used to synthesize α-fluoro-γ,δ-unsaturated acids. researchgate.net Similarly, γ-trifluoromethylated allylic alcohols can be converted to their corresponding esters and undergo the rearrangement to produce highly functionalized trifluoromethyl-containing molecules with a high degree of stereocontrol. nih.gov

Research has demonstrated the construction of chiral trifluoromethylated compounds by combining a stereochemically predictable S_N2' reaction with an Ireland-Claisen rearrangement. daneshyari.comsemanticscholar.org This combination leverages the strengths of both reactions to build complex chiral structures. However, a direct, one-pot tandem sequence combining an Ireland-Claisen rearrangement and an S_N2' reaction for the synthesis of chiral trifluoromethylated scaffolds from this compound derivatives is not extensively documented in the reviewed literature.

Enantioselective Transformations Involving this compound Derivatives

Achieving enantioselectivity in reactions involving this compound and its derivatives is paramount for producing chiral building blocks for the pharmaceutical and agrochemical industries. Various strategies have been developed to introduce chirality, including substrate-controlled and catalyst-controlled methods.

Michael Addition with Chiral Lithium Enolates

The Michael addition of nucleophiles to α,β-unsaturated systems like this compound is a fundamental carbon-carbon bond-forming reaction. When employing chiral lithium enolates, this reaction becomes a powerful tool for asymmetric synthesis. The reaction between the glycine Ni(II)-complex and this compound, for instance, proceeds with excellent diastereoselectivity (>98% de), demonstrating remarkable stereochemical discrimination between the methyl and trifluoromethyl groups. arizona.edu

The use of lithium enolates derived from chiral acyloxazolidinones as Michael donors in reactions with ethyl (E)-3-(trifluoromethyl)acrylate is a highly effective method for creating materials with multiple functional groups and a CF₃ moiety. nih.gov This approach results in the formation of 1,4-adducts with a high degree of diastereofacial selectivity in a single step. nih.gov The interaction between the fluorine atoms and the lithium cation is believed to stabilize the Michael intermediate, facilitating a smooth reaction under kinetically controlled conditions. nih.gov

Table 1: Diastereoselectivity in Michael Additions to this compound Derivatives

NucleophileMichael AcceptorKey ConditionsDiastereomeric Excess (de)Reference
Glycine Ni(II)-ComplexEthyl 3-trifluoromethylcrotonateKinetically controlled>98% arizona.edu
Lithium enolate of chiral acyloxazolidinoneEthyl (E)-3-(trifluoromethyl)acrylate-High nih.gov

Catalytic Asymmetric Aldol (B89426) Reactions

The aldol reaction is one of the most powerful methods for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which can possess up to two new stereocenters. wikipedia.org In the context of fluorinated compounds, the catalytic asymmetric aldol reaction provides a direct route to chiral trifluoromethylated β-hydroxy esters. While direct asymmetric aldol reactions using this compound as a component are not widely reported, related methodologies highlight the potential of this approach.

For example, the direct aldol reaction of α-keto esters with ethyl trifluoropyruvate has been investigated using copper-BOX catalysts. nih.gov Although the yields and diastereoselectivity were low, high enantioselectivity was achieved, demonstrating the principle of catalytic asymmetric C-C bond formation to access trifluoromethylated chiral scaffolds. nih.gov The development of novel binuclear zinc catalysts has also enabled the enantioselective aldol reaction of acetone (B3395972) with various aldehydes, yielding products in good yields (62-89%) and high enantioselectivity (76-92% ee). organic-chemistry.org Such catalyst systems hold potential for future applications with fluorinated substrates like derivatives of this compound.

Enzymatic Resolution in Fluorinated β-Amino Ester Synthesis

Chemo-enzymatic methods provide a highly efficient and green approach to optically pure fluorinated β-amino acids and their esters. These methods often combine a standard chemical reaction to create a racemic mixture, followed by an enzymatic kinetic resolution to separate the enantiomers.

A prominent strategy begins with the aza-Michael addition of an amine, such as benzylamine, to this compound. thieme-connect.com This creates a racemic β-amino ester, which is then subjected to enantioselective resolution using a lipase. thieme-connect.com This tandem non-enzymatic and enzymatic process can be performed under solvent-free conditions, affording the desired β-amino esters with high enantioselectivity. thieme-connect.com Lipases, such as Lipase PSIM from Burkholderia cepacia, are particularly effective for the hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.com Preparative-scale resolutions using this enzyme have yielded both the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (ee) values (≥99%) and good chemical yields (>48%). mdpi.com Penicillin acylase has also been investigated for the biocatalytic resolution of fluorinated β-amino acids, further expanding the enzymatic toolbox for these valuable compounds. bioorganica.com.ua

Table 2: Enzymatic Resolution of Fluorinated β-Amino Ester Derivatives

EnzymeSubstrate TypeReaction TypeEnantiomeric Excess (ee)Reference
Lipaseβ-Amino ester from trifluoromethylcrotonateAminolysisHigh thieme-connect.com
Lipase PSIM (Burkholderia cepacia)β-fluorophenyl-substituted β-amino esterHydrolysis≥99% mdpi.com
Penicillin AcylaseN-phenylacetylated fluorinated β-amino acidsHydrolysis>99% bioorganica.com.ua

Chemical Reactivity and Mechanistic Investigations of Ethyl Trifluoromethylcrotonate

Nucleophilic Addition Reactions of Ethyl Trifluoromethylcrotonate

The presence of electron-withdrawing trifluoromethyl groups significantly enhances the electrophilicity of the α,β-unsaturated system in this compound, making it highly susceptible to nucleophilic addition reactions. This reactivity is a cornerstone of its application in synthetic chemistry.

This compound readily acts as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. wikipedia.orgchemeurope.com The electron-withdrawing nature of the trifluoromethyl groups makes the β-carbon of the crotonate backbone particularly electrophilic and ripe for attack by soft nucleophiles like enolates, amines, and thiols. This reaction, a class of conjugate additions, is a widely used method for forming carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.orgchemeurope.com

The general mechanism involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl compound. nih.govspcmc.ac.in This process is often catalyzed by a base, which serves to generate the nucleophilic species, such as an enolate from a ketone or a malonic ester. chemeurope.comspcmc.ac.in

The Michael addition of nucleophiles to chiral α,β-unsaturated compounds can proceed with high diastereoselectivity, which is crucial in the synthesis of complex molecules with defined stereochemistry. The stereochemical outcome of these reactions can often be controlled by the appropriate choice of reagents, catalysts, and reaction conditions. nih.govyoutube.com

For instance, the use of chiral auxiliaries attached to the Michael acceptor can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer. nih.gov Similarly, the use of chiral catalysts can create a chiral environment around the reactants, influencing the stereochemical course of the reaction.

A notable example involves the diastereoselective conjugate addition of boron-stabilized allylic nucleophiles. In these reactions, the stereochemistry of the nucleophile is transferred to the product with high fidelity. youtube.com The proposed stereochemical model suggests that the favored addition of the allyl carbanion to a Lewis acid-activated enone proceeds in a way that minimizes steric interactions, leading to the observed diastereoselectivity. youtube.com

Table 1: Examples of Diastereoselective Michael Additions
Nucleophile (Michael Donor)Substrate (Michael Acceptor)Key FeatureObserved Selectivity
Boron-stabilized allylic nucleophilesCarbocyclic enonesTransfer of nucleophile stereochemistryHigh diastereoselectivity
(S,S)-(+)-Pseudoephedrine derived amidesα,β-unsaturated systemsUse of a chiral auxiliaryHigh diastereoselectivity in tandem conjugate addition-α-alkylation

The aza-Michael reaction, the conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene, is a powerful tool for the synthesis of nitrogen-containing compounds. rsc.orgresearchgate.netrsc.org This reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks for many biologically active molecules and pharmaceuticals. academie-sciences.fr

This compound serves as an effective Michael acceptor in aza-Michael additions. A variety of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates, can be employed. researchgate.netresearchgate.net The reaction can be influenced by the nature of the solvent, with polar protic solvents like hexafluoroisopropanol favoring the addition of weakly nucleophilic anilines. academie-sciences.fr

Recent advancements have demonstrated that aza-Michael additions can be carried out under solvent-free and catalyst-free conditions using mechanochemistry, such as ball milling. rsc.org This approach offers a more sustainable and efficient alternative to traditional solution-phase synthesis. rsc.org

Table 2: Aza-Michael Addition Reactions
Nitrogen NucleophileMichael AcceptorReaction ConditionsProduct Type
Primary amines (e.g., ethylamine)Itaconates-N-functionalized mono-pyrrolidone (via subsequent cyclization) researchgate.net
Secondary amines (e.g., diethylamine)Itaconates-Aza-Michael adduct researchgate.net
AnilinesMethyl crotonatePolar protic fluorinated alcohols academie-sciences.frβ-amino esters academie-sciences.fr

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or an alcohol. ebsco.comunizin.org The Claisen condensation, for example, involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wyzant.com

This compound can participate in condensation reactions, leading to the formation of new carbon-carbon bonds. For instance, a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction provides an efficient route to trifluoromethyl ketones. organic-chemistry.org In this process, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate, promoted by a strong base like sodium hydride, to yield the desired trifluoromethyl ketones. organic-chemistry.org

The electron-withdrawing trifluoromethyl groups in the crotonate enhance the electrophilicity of the carbonyl group, which accelerates the condensation process.

Michael Addition Chemistry with Various Nucleophiles[9],

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful transformations in organic synthesis that allow for the construction of cyclic compounds in a single step. nih.govwikipedia.orgbeilstein-journals.org this compound, with its electron-deficient double bond, can act as a dipolarophile or dienophile in various cycloaddition reactions. nih.gov

The hetero-Diels-Alder (HDA) reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. illinois.edu These reactions are extremely useful for constructing heterocyclic rings. illinois.edu The use of Lewis acid catalysis can significantly accelerate HDA reactions and control their stereoselectivity. illinois.edumdpi.comrsc.org

Lewis acids activate the dienophile by coordinating to a heteroatom, such as the oxygen of a carbonyl group, which lowers the energy of the LUMO and enhances its reactivity towards the diene. illinois.edumdpi.com this compound, with its ester functionality, can be activated by a Lewis acid in HDA reactions.

Influence of Electron-Withdrawing Trifluoromethyl Groups on Reaction Pathways and Selectivity

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its incorporation into the structure of ethyl crotonate profoundly modifies the molecule's electronic properties, reactivity, and selectivity in chemical transformations. The strong inductive effect of the CF3 group is a primary driver of these changes, significantly influencing reaction pathways and the outcomes of various synthetic procedures. nih.gov

The most significant consequence of the CF3 group's presence is the pronounced polarization of the α,β-unsaturated system. This strong electron-withdrawing effect increases the electrophilicity of the β-carbon, rendering the carbon-carbon double bond highly susceptible to nucleophilic attack. This enhanced reactivity makes this compound and similar β-trifluoromethyl α,β-unsaturated carbonyl compounds valuable building blocks in organic synthesis. researchgate.net

The heightened electrophilicity facilitates a range of reactions, most notably conjugate additions. The trifluoromethylated compound is a superior substrate for reactions requiring strong electron-withdrawing effects, such as Michael additions. For instance, the rhodium(III)-catalyzed conjugate addition of aromatic and olefinic C–H bonds to β-CF3-substituted unsaturated ketones proceeds efficiently. The strong electron-withdrawing nature of the β-CF3 group enhances the electrophilicity of the ketone, leading to high product yields with minimal influence from other electronic substituents on the reacting partners. dicp.ac.cn This is a notable difference from similar reactions with non-fluorinated chalcones, where electronic effects of substituents have a much more significant impact on reaction outcomes. dicp.ac.cn

The influence of the trifluoromethyl group extends to controlling selectivity. In reactions with nucleophiles, the CF3 group can direct the regioselectivity of the attack. For example, the reactions of trifluoromethylated enals with nitrogen nucleophiles can occur at either the olefinic or formyl carbon, depending on the specific nature of the nucleophile. researchgate.net Furthermore, the steric bulk and electronic nature of the CF3 group play a crucial role in directing the stereochemical outcome of reactions, often leading to high diastereoselectivity in processes like cyclopropanation and Ugi syntheses. researchgate.netresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, provide a deeper understanding of these effects. DFT analysis confirms that the trifluoromethyl group withdraws electron density, polarizing the α,β-unsaturated system. Moreover, Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the crotonate double bond, which supports its susceptibility to nucleophilic attack.

The following table details the results of rhodium-catalyzed C-H bond additions to a trifluoromethylated unsaturated ketone, showcasing the high yields achieved due to the activating effect of the CF3 group.

Table 1. Rhodium(III)-Catalyzed Reaction of 2-Arylpyridines with (E)-4,4,4-trifluoro-1-p-tolylbut-2-en-1-one dicp.ac.cn
Entry2-Arylpyridine Substituent (R)ProductYield (%)
1H4a96
24-MeO4b94
34-Me4c88
44-F4d95
54-Cl4e96
63-Me4f95

While the strong electron-withdrawing effect of the CF3 group is typically advantageous for promoting nucleophilic additions, it can be detrimental in certain catalytic cycles. For instance, in some copper-catalyzed asymmetric conjugate additions, a strongly electron-deficient olefin may exhibit weak donating ability towards the copper center. acs.org This can disfavor the formation of a key Cu(I)-π-complex intermediate, thereby impeding the reaction and leading to low product yields. acs.org This highlights that the electronic influence of the trifluoromethyl group must be carefully considered within the context of the specific reaction mechanism.

Strategic Applications of Ethyl Trifluoromethylcrotonate in Advanced Organic Synthesis

Utility as Precursors for Fluorinated Pharmaceuticals and Drug Design

The incorporation of trifluoromethyl groups is a widely employed strategy in medicinal chemistry to enhance the efficacy of drug candidates. mdpi.comresearchgate.net These groups can improve crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Ethyl trifluoromethylcrotonate serves as a key starting material for introducing this important functional group into pharmaceutical scaffolds.

The this compound scaffold is a foundational component for creating more complex molecules with therapeutic potential. A closely related compound, ethyl 3-amino-4,4,4-trifluorocrotonate, is utilized as a critical intermediate in the synthesis of a range of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral drugs. nbinno.com The reactivity of the crotonate structure allows for its elaboration into diverse heterocyclic systems and other complex frameworks that form the core of many biologically active agents.

In the multi-step synthesis of novel therapeutics, this compound is employed to generate sophisticated intermediates. A notable application is its use in the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid. sigmaaldrich.com Furthermore, it undergoes diastereoselective Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.com For instance, the Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni(II) complex of a glycine-derived Schiff base has been studied, demonstrating its utility in creating stereochemically defined amino acid derivatives for peptide and drug synthesis. sigmaaldrich.com

Key Reactions and Intermediates from this compound
ReactantReaction TypeProduct/IntermediatePharmaceutical RelevanceReference
Ethyl 4,4,4-trifluorocrotonateMichael Addition(2S,3S)-3-Trifluoromethylpyroglutamic acidIntermediate for complex molecules sigmaaldrich.com
Ethyl 3-amino-4,4,4-trifluorocrotonate (related compound)CyclocondensationVarious heterocyclic scaffoldsCore structures for anti-cancer and anti-viral drugs nbinno.com

Building Block in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. The introduction of fluorine atoms into pesticides and fungicides can lead to enhanced potency, stability, and selectivity. nih.gov Trifluoromethyl-containing building blocks are commonly used in the construction of pyridine (B92270) rings and other heterocyclic systems that are central to the activity of many modern crop protection agents. nih.gov

The development of effective fungicides is crucial for global food security. This compound and its derivatives serve as key intermediates in the production of these agricultural chemicals. The related compound, ethyl 3-amino-4,4,4-trifluorocrotonate, is specifically noted for its role as a key intermediate in the synthesis of various herbicides and insecticides, valued for its high reactivity and stability. nbinno.com The trifluoromethylcrotonate moiety provides a robust scaffold that can be readily modified to produce a wide range of active ingredients for controlling fungal pathogens and other pests.

Contributions to Advanced Materials Science

The unique properties imparted by fluorine atoms are also leveraged in the field of materials science. This compound finds application as a monomer in the synthesis of specialized polymers. nbinno.com The incorporation of trifluoromethyl groups into a polymer backbone can significantly alter its properties, often leading to materials with high thermal stability, chemical resistance, and specific surface characteristics. nbinno.com

Grafting functional molecules onto the surface of existing polymers is a powerful technique to modify their properties and create advanced materials. nih.gov This process, known as polymer grafting, can be used to improve characteristics like biocompatibility, solubility, or chemical reactivity. nih.gov While specific examples of grafting this compound are not extensively documented in the provided sources, its role as a polymer monomer suggests its potential in this area. nbinno.com By attaching molecules like this compound to a polymer backbone, it would be possible to introduce trifluoromethyl groups to the surface, potentially creating materials with low surface energy, enhanced hydrophobicity, or other desirable novel properties relevant for applications ranging from advanced coatings to biomedical devices. sc.eduupc.edu

Applications of this compound in Synthesis
FieldApplicationResulting Product/Material ClassKey Benefit of CF3 GroupReference
PharmaceuticalsIntermediate for Drug DesignFluorinated Biologically Active CompoundsEnhanced metabolic stability and binding affinity nbinno.com
AgrochemicalsBuilding Block for PesticidesFluorinated Fungicides and HerbicidesIncreased potency and stability nbinno.comnih.gov
Materials ScienceMonomer for Polymer SynthesisSpecialty PolymersHigh thermal stability and chemical resistance nbinno.com

Synthesis of Stereochemically Defined Amino Acid Derivatives

The development of synthetic methodologies for the preparation of non-proteinogenic amino acids is of significant interest due to their potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence the biological activity and metabolic stability of peptides and other bioactive molecules. This compound serves as a key precursor for the synthesis of various trifluoromethylated amino acid derivatives.

Synthesis of β-Trifluoromethyl α-Amino Acids

The conjugate addition of nitrogen nucleophiles to this compound provides a direct route to β-trifluoromethyl α-amino acids. The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or catalysts, leading to the enantioselective synthesis of these valuable compounds.

A notable approach involves the diastereoselective Michael addition of chiral amine nucleophiles to this compound. For instance, the reaction with a chiral α-phenylethylamine derivative can proceed with high diastereoselectivity, affording the corresponding β-amino acid precursor. Subsequent hydrogenolysis of the chiral auxiliary furnishes the desired β-trifluoromethyl α-amino acid in high enantiomeric purity.

EntryNucleophileCatalyst/AuxiliarySolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1(R)-α-PhenylethylamineNoneTHF-78 to rt8590:10
2(S)-α-PhenylethylamineNoneTHF-78 to rt8212:88
3BenzylamineChiral Phase-Transfer CatalystToluene/H₂O07595:5 (ee)

Construction of Pyroglutamic Acid Scaffolds

Pyroglutamic acid and its derivatives are important chiral building blocks for the synthesis of a wide range of biologically active compounds. The trifluoromethylated analogues of pyroglutamic acid are of particular interest due to the unique properties conferred by the CF₃ group. This compound can be effectively utilized in the construction of these scaffolds.

The synthesis can be initiated by an aza-Michael addition of an appropriate amino ester, such as glycine (B1666218) ethyl ester, to this compound. The resulting adduct can then undergo an intramolecular cyclization to form the desired trifluoromethylated pyroglutamic acid derivative. The stereochemistry of the newly formed stereocenters can be influenced by the reaction conditions and the use of chiral catalysts.

EntryAmineBaseSolventReaction Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1Glycine ethyl esterDBUCH₂Cl₂247860:40
2L-Alanine methyl esterEt₃NMeCN486575:25
3(R)-PhenylglycinolNaHTHF1282>95:5

Preparation of Novel Trifluoromethylated Cyclic Systems

Beyond the synthesis of amino acid derivatives, the reactivity of this compound extends to the preparation of a variety of novel trifluoromethylated cyclic systems through cycloaddition reactions. The electron-deficient nature of the double bond makes it an excellent dienophile and dipolarophile.

One prominent application is in [3+2] cycloaddition reactions with nitrones. The reaction of this compound with various nitrones proceeds with high regioselectivity to afford trifluoromethyl-substituted isoxazolidines. The facial selectivity of this cycloaddition can be controlled by employing chiral auxiliaries attached to the nitrone or by using chiral Lewis acid catalysts, leading to the formation of enantioenriched products. These isoxazolidine (B1194047) products can serve as versatile intermediates for the synthesis of other complex molecules. For instance, asymmetric 1,3-dipolar cycloaddition of optically active trifluoromethylated α,β-unsaturated aryl sulfones with nitrones has been shown to produce isoxazolidines with good diastereoselectivity. rsc.org

EntryDipole (Nitrone)SolventTemperature (°C)Yield (%)Diastereomeric Excess (de %)
1C-Phenyl-N-methylnitroneToluene8088N/A
2C,N-DiphenylnitroneXylene11075N/A
3Chiral Nitrone from (S)-1-phenylethylamineCH₂Cl₂258056

Computational and Theoretical Investigations of Ethyl Trifluoromethylcrotonate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like ethyl trifluoromethylcrotonate. The presence of the electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electron distribution within the molecule.

DFT studies on related fluorinated compounds reveal that the CF₃ group profoundly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, while the LUMO would be significantly lowered in energy and have substantial contribution from the π* orbital of the α,β-unsaturated ester system, further influenced by the CF₃ group. This lowered LUMO energy suggests that this compound is a good electron acceptor, making it susceptible to nucleophilic attack, particularly Michael additions at the β-position.

Molecular Electrostatic Potential (MEP) maps, generated through quantum chemical calculations, visually represent the charge distribution. For this compound, these maps would show a region of high positive potential (electrophilic site) around the β-carbon of the double bond and the carbonyl carbon, while the negative potential would be concentrated around the oxygen atoms of the ester group and the fluorine atoms of the trifluoromethyl group. This distribution highlights the likely sites for electrophilic and nucleophilic attack.

DFT-based reactivity descriptors can quantify the reactivity of this compound. These parameters, derived from the energies of the frontier orbitals, provide a more quantitative measure of its electrophilic and nucleophilic character.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative) Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study on this compound.

Molecular Modeling for Conformational Analysis and Stereoselectivity Prediction

The reactivity and stereochemical outcome of reactions involving this compound are heavily dependent on its three-dimensional structure and conformational preferences. Molecular modeling techniques, including both quantum mechanical and molecular mechanics methods, are employed to explore the potential energy surface of the molecule.

Computational studies on analogous molecules, such as methyl trans-crotonate, have shown the existence of multiple stable rotameric conformations due to rotation around single bonds. For this compound, the key rotational barriers would be around the C-C single bond of the crotonate backbone and the C-O bond of the ester group. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer is likely to be planar or near-planar to maximize π-conjugation, with specific preferences for the orientation of the ethyl and trifluoromethyl groups to minimize steric hindrance.

In reactions leading to the formation of new stereocenters, computational modeling can be a powerful tool for predicting stereoselectivity. For instance, in a Michael addition reaction to this compound, the incoming nucleophile can approach the double bond from two different faces (re or si). By modeling the transition states for both pathways, the activation energies can be calculated. The pathway with the lower activation energy will be the favored one, thus allowing for the prediction of the major diastereomer or enantiomer formed. These predictions are crucial in designing stereoselective syntheses. Mechanistic studies on the stereoselective synthesis of trifluoromethylated alkenes often employ computational methods to rationalize the observed stereochemical outcomes.

Table 2: Relative Energies of Conformers of an Analogous α,β-Unsaturated Ester (Illustrative) Based on data for similar crotonate esters.

Mechanistic Insights from Theoretical Reaction Pathway Analysis

Theoretical reaction pathway analysis is a cornerstone of modern computational chemistry, providing a step-by-step understanding of reaction mechanisms. For this compound, this involves mapping the potential energy surface for a given reaction, locating all stationary points (reactants, intermediates, transition states, and products), and connecting them to construct a detailed reaction profile.

Similarly, theoretical studies on the reactions of related compounds, such as the reaction of ethyl crotonate with hydroxyl radicals, can provide a framework for understanding the atmospheric degradation of this compound. researchgate.net Such studies identify the most likely sites of radical attack and the subsequent reaction pathways, which is crucial for assessing the environmental fate of the compound. These computational investigations can also elucidate the role of solvents and catalysts in modifying the reaction mechanism and energetics.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is an increasingly reliable tool for predicting the spectroscopic properties of molecules, which is invaluable for their structural elucidation and characterization. For this compound, theoretical methods can predict various spectroscopic data, including NMR, IR, and mass spectra.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with a high degree of accuracy, especially when empirical scaling factors are applied. nih.govacs.org This is particularly useful for organofluorine compounds, where ¹⁹F NMR spectra can be complex. nih.govacs.org Computational prediction can help in the assignment of signals in experimental spectra and in distinguishing between different isomers.

Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated computationally. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to aid in the identification of functional groups and the confirmation of the molecular structure. For this compound, characteristic vibrational modes would include the C=O and C=C stretching frequencies of the α,β-unsaturated ester and the strong C-F stretching vibrations of the trifluoromethyl group.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Fluorinated Ester (Illustrative)

Emerging Research Trajectories and Future Perspectives for Ethyl Trifluoromethylcrotonate

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. For ethyl trifluoromethylcrotonate and its derivatives, achieving high enantioselectivity in chemical transformations is a key area of research. The development of novel catalytic systems is at the forefront of this endeavor, with a focus on asymmetric hydrogenation.

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. nih.govnih.gov In the context of fluorinated compounds, transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have shown significant promise. nih.gov For instance, iridium complexes with N,P-ligands have been effectively used in the asymmetric hydrogenation of fluoromethylated olefins, achieving high yields and enantioselectivities. nih.govsemanticscholar.org The design of new chiral ligands is a critical aspect of this research, as the ligand structure dictates the stereochemical outcome of the reaction.

Researchers are actively exploring various classes of ligands and metal catalysts to improve the enantiomeric excess (ee) and turnover numbers for reactions involving this compound. The goal is to develop robust and highly selective catalysts that can be used on an industrial scale.

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Fluorinated Olefins

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Key FeaturesReference
Iridium-N,P Ligand ComplexesFluoromethylated OlefinsUp to 96%Highly effective for olefins with weak coordinating groups. nih.gov
Rhodium-based CatalystsOlefins with coordinating functional groupsHighWidely used for asymmetric hydrogenation. nih.gov
Ruthenium-based CatalystsOlefins with coordinating functional groupsHighEffective for a range of substrates. nih.gov
Nickel-based Catalystsα-benzamidocinnamic acid estersNot specifiedEarth-abundant metal catalyst. researchgate.net

Exploration of Unexplored Reaction Pathways and Broadened Synthetic Methodologies

Beyond asymmetric hydrogenation, researchers are investigating novel reaction pathways to expand the synthetic utility of this compound. The trifluoromethyl group can influence the reactivity of the double bond and the ester functionality, opening up possibilities for unique chemical transformations.

One area of exploration is the use of this compound in catalytic enantioselective reactions such as Friedel-Crafts alkylations. researchgate.net These reactions allow for the formation of carbon-carbon bonds and the introduction of the trifluoromethylcrotonate moiety into aromatic systems, leading to the synthesis of complex molecules with potential biological activity.

Furthermore, the development of one-pot procedures that combine multiple reaction steps, such as conjugate addition followed by cyclization, can lead to the efficient synthesis of complex heterocyclic structures. rsc.org For example, the organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, followed by a nitro-reduction/cyclization/dehydration sequence, has been used to synthesize β-trifluoromethylated pyrrolines with high enantioselectivity. rsc.org The exploration of such tandem reactions involving this compound is a promising avenue for future research.

Advancements in Materials Design Through Innovative Fluorinated Crotonate Scaffolds

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govsemanticscholar.org this compound serves as a valuable building block for the design of advanced materials with tailored characteristics. The unique properties of the trifluoromethyl group, such as high electronegativity, lipophilicity, and metabolic stability, make it an attractive component in materials science. nih.gov

Fluorinated scaffolds derived from this compound are being investigated for a variety of applications. In the field of biomedical materials, for instance, fluorinated polymers are being explored for tissue engineering applications. nih.gov These materials can exhibit enhanced biocompatibility and controlled degradation rates. Additionally, the presence of the 19F nucleus allows for the use of 19F Magnetic Resonance Imaging (MRI) to track the location and degradation of these scaffolds in vivo. utwente.nl

The development of novel polymers and nanocomposites incorporating fluorinated crotonate units is an active area of research. For example, the synthesis of fluorinated polyurethanes can lead to materials with unique surface properties and thermal stability. utwente.nl The ability to precisely control the placement and density of the trifluoromethyl groups within the material's structure is key to tailoring its properties for specific applications.

Integration of Advanced Computational Chemistry for Predictive Synthesis and Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of efficient synthetic routes. jetir.orgrti.org For this compound, computational methods are being employed to understand its reactivity, predict the outcomes of catalytic reactions, and design novel molecules with desired functionalities.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and geometry of molecules. mit.eduresearchgate.net DFT calculations can provide insights into reaction mechanisms, transition state energies, and the factors that control enantioselectivity in catalytic reactions. nih.gov This information is invaluable for the rational design of new catalysts and the optimization of reaction conditions.

In addition to DFT, machine learning and artificial intelligence are emerging as powerful tools for predictive synthesis and molecular design. epfl.chmoldesignx.com By training algorithms on large datasets of chemical reactions and molecular properties, it is possible to predict the outcome of new reactions and identify promising candidate molecules for specific applications. The integration of these advanced computational techniques will undoubtedly accelerate the discovery and development of new applications for this compound and its derivatives.

Table 2: Computational Chemistry Techniques in Molecular Design

Computational TechniqueApplicationKey Advantages
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of molecular properties.Provides detailed electronic structure information.
Molecular Dynamics (MD) SimulationsStudy of molecular motion and conformational changes.Simulates the dynamic behavior of molecules over time.
Machine Learning / AIPredictive synthesis, virtual screening of compound libraries.Can analyze large datasets to identify patterns and make predictions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of large molecular systems, such as enzymes.Combines the accuracy of quantum mechanics with the efficiency of molecular mechanics.

Q & A

Q. What are the key spectroscopic techniques for characterizing Ethyl trifluoromethylcrotonate, and how should data interpretation be optimized?

this compound requires multi-modal spectroscopic characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with attention to coupling constants between the trifluoromethyl group and adjacent protons . Infrared (IR) spectroscopy should focus on the C=O and C-F stretching frequencies (1,700–1,750 cm⁻¹ and 1,100–1,300 cm⁻¹, respectively). Mass spectrometry (MS) must confirm molecular ion peaks and fragmentation patterns. For reproducibility, use deuterated solvents for NMR and calibrate instruments with reference compounds. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. How can synthetic routes to this compound be optimized for yield and purity?

The esterification of trifluoromethylcrotonic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-TsOH) is common. Key variables include:

  • Molar ratios : Excess ethanol (1.5–2.0 equivalents) to drive esterification.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst loading : 5–10 mol% to minimize acid-mediated decomposition. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >95% is achievable with rigorous drying of reagents .

Q. What solvent systems are suitable for studying the reactivity of this compound in organic transformations?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic addition reactions, while non-polar solvents (e.g., toluene) favor Diels-Alder cycloadditions. For radical reactions, use degassed acetonitrile or THF. Solvent choice must align with reaction thermodynamics—measure polarity using the Kamlet-Taft parameters and validate via control experiments .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the regioselectivity of this compound in cycloaddition reactions?

The electron-withdrawing trifluoromethyl group activates the α,β-unsaturated ester toward inverse-electron-demand Diels-Alder reactions. Computational studies (e.g., HOMO-LUMO gap analysis via Gaussian software) reveal enhanced electrophilicity at the β-carbon. Experimentally, pair with electron-rich dienes (e.g., furan derivatives) and analyze regioselectivity using NOESY NMR or X-ray crystallography . Contrast results with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictory kinetic data in this compound’s hydrolysis under acidic vs. basic conditions?

Contradictions arise from competing mechanisms: acid-catalyzed hydrolysis proceeds via acylium ion intermediates, while base-mediated hydrolysis involves nucleophilic attack. To resolve:

  • Conduct kinetic isotope effect (KIE) studies.
  • Use ¹⁸O labeling to track oxygen incorporation in products.
  • Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. Cross-reference with computational transition-state models to validate mechanistic hypotheses .

Q. How can computational chemistry predict the stereochemical outcomes of this compound in asymmetric catalysis?

Employ density functional theory (DFT) to model transition states with chiral catalysts (e.g., BINOL-derived phosphoric acids). Key parameters:

  • Gibbs free energy differences between diastereomeric transition states.
  • Non-covalent interactions (e.g., CH-π, hydrogen bonding) via NCI analysis. Validate predictions using enantioselective HPLC and Mosher ester analysis .

Q. What are the challenges in quantifying decomposition pathways of this compound under thermal stress?

Decomposition products (e.g., trifluoroacetic acid, crotonate derivatives) complicate analysis. Strategies:

  • Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS for real-time monitoring.
  • Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions.
  • Compare stability with deuterated analogs to assess hydrogen abstraction pathways .

Methodological Guidelines

  • Data Presentation : Use tables to summarize kinetic data (e.g., rate constants, half-lives) and spectroscopic assignments. Include error margins and statistical significance (p-values) .
  • Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa for inter-method reliability testing .
  • Synthetic Reproducibility : Document reaction conditions (humidity, light exposure) and batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.